![molecular formula C18H20N2O3S B2848834 N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 942012-60-4](/img/structure/B2848834.png)
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide
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Description
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as OPES, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. OPES is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Scientific Research Applications
Anticancer Activity
- Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity : Novel compounds, including N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide derivatives, have been synthesized for potential anticancer applications. One compound demonstrated good activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
- Anticancer Activity of Novel Indenopyridine Derivatives : Some derivatives of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide exhibited promising anticancer activity against the breast cancer cell line MCF7, with certain compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
Antimicrobial Activity
- Synthesis, Characterization, and Anti-Microbial Activity : Novel heterocyclic compounds containing the sulfamido moiety, a derivative of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide, have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents (Nunna et al., 2014).
Inhibitors for Biological Targets
- Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor : Derivatives of N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide have been identified as potential inhibitors of NAAA, an enzyme involved in biological deactivation, and could serve as anti-inflammatory agents (Li et al., 2012).
Synthesis of Novel Compounds
- Synthesis and Biochemical Evaluation of Substituted Benzenesulfonamides : N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide derivatives have been synthesized and evaluated as inhibitors for membrane-bound phospholipase A2, indicating potential therapeutic applications (Oinuma et al., 1991).
properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-7-4-13-20(18)17-10-8-16(9-11-17)19-24(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXIHMYAGAIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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